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Compound of Interest

Compound Name: 4-Methylisoquinoline

Cat. No.: B018517

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 4-
Methylisoquinoline and its structural analogs, isoquinoline and 1-methylisoquinoline. The
information presented is intended to aid in the identification, characterization, and quality
control of these compounds in a research and drug development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectral data (*H NMR, 3C NMR, IR, and Mass
Spectrometry) for 4-Methylisoquinoline and its common alternatives.

'H Nuclear Magnetic Resonance (NMR) Spectral Data

Compound Chemical Shift (8) [ppm] and Multiplicity

) o Aromatic Protons: ~7.0-9.0 (multiplets), Methyl
4-Methylisoquinoline .
Protons: ~2.5 (singlet)

9.22 (s, 1H), 8.52 (d, 1H), 8.05 (d, 1H), 7.85 (d,

Isoquinoline
1H), 7.72 (t, 1H), 7.60 (t, 1H), 7.55 (d, 1H)[1]

8.19 (d, 1H), 7.95 (d, 1H), 7.67 (t, 1H), 7.59-7.53

1-Methylisoquinoline
(m, 2H), 2.91 (s, 3H)[2]

3C Nuclear Magnetic Resonance (NMR) Spectral Data
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Compound

Chemical Shift (8) [ppm]

4-Methylisoquinoline

Spectral data indicates the presence of 10

distinct carbon signals.[3]

Isoquinoline

152.8, 143.2, 135.9, 130.4, 128.9, 127.6, 127.4,
126.6, 120.6[4]

1-Methylisoquinoline

161.9, 142.0, 136.2, 129.8, 127.1, 126.9, 125.8,
124.0, 1195, 22.9

Infrared (IR) Spectroscopy Data

Compound

Key Absorption Bands (cm™)

4-Methylisoquinoline

C-H stretching (aromatic and aliphatic), C=C

and C=N stretching (aromatic rings)

Isoquinoline

3050 (C-H aromatic), 1620 (C=N), 1580, 1495,
1460 (C=C aromatic), 745 (C-H oop)[5]

1-Methylisoquinoline

3050 (C-H aromatic), 2925 (C-H aliphatic), 1620
(C=N), 1580, 1490 (C=C aromatic)[1][6]

Mass Spectrometry (MS) Data

Compound Molecular lon (m/z) Key Fragment lons (m/z)
4-Methylisoquinoline 143.18 Not explicitly available
Isoquinoline 129.16 102, 77, 51[7]
1-Methylisoquinoline 143.19 142, 115, 89[8][9]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
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Protocol:

o Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.8 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent depends on the solubility
of the analyte.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400
MHz or higher field NMR spectrometer.

» 'H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation
delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation
delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio (e.g., 1024 or more).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol:

o Sample Preparation (Neat Liquid): If the sample is a liquid, place a drop of the neat liquid
between two KBr or NaCl plates to create a thin film.[10]

o Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place
a small amount of the sample directly onto the ATR crystal.[2]

» Background Spectrum: Record a background spectrum of the empty sample compartment or
the clean ATR crystal.

o Sample Spectrum: Record the spectrum of the sample. The instrument software will
automatically subtract the background.
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o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule. The typical spectral range is 4000-400 cm~1.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:

 lonization Method: Electron lonization (El) is a common method for the analysis of relatively
small, volatile organic molecules.[11]

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

e Mass Analysis: The ionized molecules and their fragments are separated based on their
mass-to-charge ratio (m/z).

o Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus m/z.

o Data Interpretation: Identify the molecular ion peak (M*) to determine the molecular weight.
Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and interpretation
of an organic compound like 4-Methylisoquinoline.
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A typical workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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